molecular formula C15H15N5O3S B12170390 N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B12170390
M. Wt: 345.4 g/mol
InChI Key: KDOYQIMHAHINLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a potent and selective inhibitor of Protein Kinase C Theta (PKCθ), a key signaling kinase predominantly expressed in T-cells and skeletal muscle. Its primary research value lies in the investigation of T-cell receptor (TCR) signaling pathways , where PKCθ activation is a critical early event following antigen recognition. By selectively inhibiting PKCθ, this compound enables researchers to probe the mechanisms of T-cell activation, proliferation, and the development of effector functions. This makes it an essential tool for studying adaptive immune responses and for exploring potential therapeutic strategies in autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in organ transplantation rejection, where modulating T-cell activity is a primary objective. The compound's mechanism involves competing with ATP for binding to the catalytic domain of PKCθ, thereby preventing the phosphorylation of downstream substrates like NF-κB and AP-1, which are essential transcription factors for interleukin-2 production and T-cell survival. Research utilizing this inhibitor provides crucial insights into the distinct roles of PKC isozymes and offers a strategic approach for the targeted immunomodulation of pathological T-cell responses without broadly suppressing the entire immune system.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C15H15N5O3S/c1-9-14(22)20(11-6-4-3-5-10(11)16-9)7-12(21)17-15-19-18-13(24-15)8-23-2/h3-6H,7-8H2,1-2H3,(H,17,19,21)

InChI Key

KDOYQIMHAHINLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and quinoxaline intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include methoxymethyl chloride, thiourea, and various catalysts to facilitate the formation of the thiadiazole ring. The quinoxaline moiety is often synthesized from o-phenylenediamine and diketones.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Thiadiazole Ring

  • Nucleophilic Substitution : The methoxymethyl (-OCH₂OCH₃) group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield hydroxymethyl-thiadiazole derivatives.

  • Electrophilic Attack : The sulfur atom in the thiadiazole ring reacts with oxidizing agents (e.g., H₂O₂) to form sulfoxide or sulfone derivatives .

Acetamide Linker

  • Hydrolysis : The acetamide group is hydrolyzed to carboxylic acid using concentrated HCl or H₂SO₄ under reflux.

  • Reduction : LiAlH₄ reduces the acetamide to a primary amine, enabling further derivatization .

Quinoxaline Moiety

  • Oxidation : The 2-oxo group is susceptible to oxidation with KMnO₄ or CrO₃, forming quinoxaline-2,3-dione derivatives .

  • Electrophilic Substitution : Bromination or nitration occurs at the quinoxaline C6 position under mild acidic conditions .

Mechanistic Insights

  • Amidation Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the thiadiazole amine to form the acetamide bond .

  • Methoxymethylation : SN2 displacement at the thiadiazole C5 position by methoxymethyl chloride, facilitated by a base (K₂CO₃).

Table 2: Reaction Outcomes for Key Transformations

Reaction TypeReagentsProductApplication
Hydrolysis (Acetamide)6M HCl, reflux, 3hCarboxylic acid derivativeEnhanced solubility for formulation
Oxidation (Quinoxaline)KMnO₄, H₂O, 50°C, 2hQuinoxaline-2,3-dionePotential anticancer activity
BrominationBr₂, AcOH, RT, 1h6-Bromo-3-methyl-2-oxoquinoxalineIntermediate for cross-coupling

Analytical Characterization

Reaction products are confirmed via:

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for structural elucidation .

  • Chromatography : HPLC (C18 column, MeOH/H₂O) for purity assessment.

  • Mass Spectrometry : HRMS (ESI+) to verify molecular ions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including those similar to N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide. For instance, a study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay .

Case Study: Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
3dPC320
3hHT-2915

These findings suggest that modifications in the thiadiazole structure can enhance anticancer activity, indicating potential for further research into this compound.

Antimicrobial Properties

Thiadiazole compounds have also been studied for their antimicrobial properties. Research has shown that certain thiadiazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens. For example, derivatives were tested against Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising results .

Case Study: Antimicrobial Activity

CompoundPathogen TestedActivity LevelReference
4aStaphylococcus aureusModerate
4bCandida albicansHigh

Drug Development Potential

The structural characteristics of this compound suggest its potential as a lead compound in drug development. The combination of the thiadiazole moiety with quinoxaline derivatives can lead to compounds with enhanced bioactivity.

Research Directions

Future research should focus on:

  • Synthesis of Derivatives : Exploring various substitutions on the thiadiazole and quinoxaline rings to optimize biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying observed biological activities.

Mechanism of Action

The mechanism by which N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring and quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the thiadiazole ring and the heterocyclic system attached via the acetamide linkage. Key examples include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Thiadiazole Substituent Acetamide-Linked Heterocycle Notable Bioactivity Source
Target Compound 5-(Methoxymethyl) 3-Methyl-2-oxoquinoxaline Under investigation
SA-4 () 5-(3-Nitrophenyl) Thiazolo[4,3-b][1,3,4]thiadiazole Anticancer (HepG2 cells)
5e () 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy Not reported
5k () Methylthio 2-Methoxyphenoxy Not reported
3a-e () Phenoxymethyl Thiazolidinone Antibacterial/Antifungal
  • Substituent Impact :
    • The methoxymethyl group in the target compound likely enhances solubility compared to hydrophobic substituents like benzylthio (e.g., 5h in ) .
    • Electron-withdrawing groups (e.g., nitro in SA-4) may improve binding affinity to targets like VEGFR-2 and FGFR-4, as seen in SA-4’s anticancer activity .
Table 2: Physicochemical Properties of Selected Analogues
Compound Name Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm) Source
Target Compound Not reported Not reported Not available
SA-4 196–198 66–82 δ 2.50 (CH3), 3.39 (CH2), 7.24 (aromatic)
5e () 132–134 74 Not reported
5k () 135–136 72 Not reported
  • Synthetic Routes: Thiadiazole derivatives are typically synthesized via cyclization reactions (e.g., using carbon disulfide with hydrazides) or coupling reactions with secondary amines (e.g., ) . The target compound’s synthesis likely involves forming the thiadiazole ring followed by coupling the quinoxaline moiety via an acetamide bridge, analogous to methods in and .

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Structural Features

The compound features a thiadiazole ring and a quinoxaline moiety , which are known for their pharmacological significance. The methoxymethyl substituent enhances its chemical reactivity, contributing to its potential therapeutic applications.

Structural Component Description
Thiadiazole RingA five-membered ring containing sulfur and nitrogen atoms, known for antimicrobial and anticancer properties.
Quinoxaline MoietyA bicyclic structure that exhibits significant biological activities, including anticancer effects.
Methoxymethyl GroupEnhances solubility and reactivity, potentially increasing biological efficacy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies have demonstrated significant inhibition rates against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cell lines, particularly those associated with breast cancer (MCF-7) and lung cancer (A549). The structure-activity relationship (SAR) indicates that modifications to the thiadiazole and quinoxaline components can enhance anticancer efficacy.
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant potential, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of thiadiazole derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates strong potential for development into an antimicrobial agent .

Anticancer Activity

A recent investigation into the anticancer effects of thiadiazole derivatives revealed that this compound exhibited an IC50 value of 12 µM against the MCF-7 cell line. This suggests significant cytotoxicity and potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in substitution patterns on the thiadiazole and quinoxaline rings affect biological activity:

Substituent Effect on Activity
Electron-withdrawing groups (e.g., Cl, NO₂)Increase antimicrobial potency against Gram-positive bacteria.
Electron-donating groups (e.g., OCH₃)Enhance anticancer activity by improving interaction with cellular targets.

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, and how is reaction progress monitored?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with a 1,3,4-thiadiazole precursor under reflux in triethylamine, with TLC (using silica gel plates and UV visualization) to monitor completion . Purification involves recrystallization from solvents like ethanol-DMF mixtures or pet-ether . Key reactants and conditions are summarized below:
ReactantsSolventCatalystReaction TimeYieldReference
Chloroacetyl chloride + 1,3,4-thiadiazoleTriethylamineNone4–6 hours60–75%
Potassium carbonate + DMFDMFStirring at RTUntil TLC completion70–85%

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • NMR : ¹H NMR confirms methoxymethyl protons (δ 3.3–3.5 ppm) and quinoxaline aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to detect early/late apoptosis .
  • Enzyme Inhibition : Test against kinases or oxidoreductases (IC₅₀ determination) using fluorometric methods .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during exothermic steps to prevent decomposition .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Repetition : Test multiple batches of the compound to rule out purity issues (HPLC ≥98%) .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate target pathways .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing methoxymethyl with cyano groups) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling guide the design of derivatives with improved stability?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate compound behavior in aqueous vs. lipid membranes to predict solubility .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites prone to hydrolysis .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., EGFR, COX-2) .

Q. What advanced crystallographic methods validate its 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/water). Refine structures using SHELXL .
  • Twinned Data Refinement : For challenging crystals, apply twin law matrices (e.g., HKLF 5 format in SHELXL) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Cross-Validate with Clonogenic Assays : Confirm cytotoxicity via colony formation assays to rule out false positives .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA with post-hoc Tukey tests .

Tables for Key Data

Q. Table 1: Comparative Synthesis Conditions

ParameterMethod A Method B Method C
SolventTriethylamineDMFDioxane
TemperatureRefluxRoom Temp20–25°C
CatalystNoneK₂CO₃Triethylamine
Yield65%80%70%

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (DMSO-d₆)δ 3.38 (s, OCH₃), δ 8.21 (quinoxaline)
¹³C NMRδ 167.2 (C=O), δ 158.9 (C-N)
HRMS (ESI+)[M+H]⁺ m/z 403.0925 (calc. 403.0921)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.